Cas no 158830-50-3 (Δ6,7-Baccatin III)
Δ6,7-Baccatin III Chemical and Physical Properties
Names and Identifiers
-
- Δ6,7-Baccatin III
- 6,7-BACCATIN III
- 6,7-dehydro-baccatin III
- (2aR,4aR,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,4a,6,9,10,11,12,12a,12b-decahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
- currency6,7-Baccatin III
- delta6,7-Baccatin III
- [(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate
- currency6,7-Baccatin III
- DTXSID40447899
- ?6,7-Baccatin III
- AKOS025294627
- 158830-50-3
- 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-1,2a,4a,6,9,10,11,12,12a,12b-decahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-, (2aR,4aR,6R,9S,11S,12S,12aR,12bS)-
- 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate
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- Inchi: 1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
- InChI Key: GKORGTAVTDVIOM-KSGSGGQMSA-N
- SMILES: O1C[C@@]2([C@H]1C=C[C@@]1(C)C([C@@H](C3=C(C)[C@H](C[C@](C3(C)C)([C@H]([C@H]21)OC(C1C=CC=CC=1)=O)O)O)OC(C)=O)=O)OC(C)=O
Computed Properties
- Exact Mass: 568.23100
- Monoisotopic Mass: 568.23084734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 41
- Rotatable Bond Count: 7
- Complexity: 1210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 146Ų
Experimental Properties
- Melting Point: 174-175°C
- Solubility: Chloroform, Methanol
- PSA: 145.66000
- LogP: 2.45780
Δ6,7-Baccatin III Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B101010-2mg |
Δ6,7-Baccatin III |
158830-50-3 | 2mg |
$ 115.00 | 2023-04-19 | ||
| TRC | B101010-5mg |
Δ6,7-Baccatin III |
158830-50-3 | 5mg |
$ 184.00 | 2023-04-19 | ||
| TRC | B101010-10mg |
Δ6,7-Baccatin III |
158830-50-3 | 10mg |
$ 351.00 | 2023-04-19 | ||
| TRC | B101010-25mg |
Δ6,7-Baccatin III |
158830-50-3 | 25mg |
$ 856.00 | 2023-04-19 | ||
| TRC | B101010-50mg |
Δ6,7-Baccatin III |
158830-50-3 | 50mg |
$ 1384.00 | 2023-04-19 |
Δ6,7-Baccatin III Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Δ6,7-Baccatin III
Δ6,7-Baccatin III (CAS No. 158830-50-3): A Key Intermediate in Taxane Synthesis and Its Biomedical Potential
In the realm of natural product chemistry, Δ6,7-Baccatin III (CAS No. 158830-50-3) stands as a pivotal compound within the taxane family. This diterpenoid precursor has garnered significant attention due to its structural role in synthesizing clinically valuable anticancer agents, particularly paclitaxel and its derivatives. Researchers and pharmaceutical manufacturers increasingly seek high-purity Δ6,7-Baccatin III to streamline the semi-synthetic production of these life-saving therapeutics.
The molecular architecture of Δ6,7-Baccatin III features a characteristic 6,7-unsaturated baccatin core, distinguishing it from other taxane intermediates. This structural nuance enhances its reactivity for selective modifications at the C-13 position—a critical step in creating taxol analogs. Recent studies highlight its superior bioconversion efficiency compared to natural baccatin III, making it a preferred starting material for green chemistry approaches in drug development.
Current market trends reveal growing demand for Δ6,7-Baccatin III suppliers, driven by expanding applications in targeted cancer therapies and nanoparticle drug delivery systems. Analytical techniques like HPLC-UV and LC-MS are routinely employed to verify the compound's purity (>98%), addressing frequent queries about Δ6,7-Baccatin III quality control from procurement specialists. The compound's stability profile allows for long-term storage at -20°C, a practical consideration for research laboratories and pharmaceutical warehouses.
Beyond oncology, emerging research explores Δ6,7-Baccatin III's neuroprotective properties, with preclinical data suggesting potential against Alzheimer's disease pathology. This aligns with increasing Google searches for "natural compounds for neurodegeneration." The scaffold's ability to modulate microtubule dynamics also sparks interest in anti-angiogenesis applications, particularly for age-related macular degeneration—a trending health concern in aging populations.
Manufacturers now emphasize sustainable sourcing of Δ6,7-Baccatin III, responding to environmental concerns in natural product extraction. Plant cell culture technology has emerged as an eco-friendly alternative to traditional yew tree harvesting, with optimized bioreactors achieving gram-scale production—a hot topic in white biotechnology forums. This shift addresses common search queries about "ethical taxane sourcing" while improving supply chain reliability.
From a regulatory perspective, Δ6,7-Baccatin III is classified as a non-controlled substance, facilitating global trade. However, compliance with GMP standards remains crucial for pharmaceutical-grade material, especially for customers searching "cGMP taxane intermediates." Analytical certificates typically include data on residual solvents and heavy metal content, parameters increasingly scrutinized in FDA submissions for new drug applications.
The compound's structure-activity relationship continues to inspire medicinal chemistry innovations. Recent patent filings describe novel C-10 modified Δ6,7-Baccatin III derivatives with enhanced water solubility—a frequent challenge in taxane formulations. Such advancements correlate with rising searches for "next-generation taxol analogs" and "improved drug bioavailability," reflecting unmet clinical needs.
For researchers investigating Δ6,7-Baccatin III solubility, the compound demonstrates preferential dissolution in chlorinated solvents and DMSO, though newer ionic liquid systems show promise for greener processing. This technical detail frequently appears in method development discussions across organic synthesis platforms, particularly among users searching "alternative solvents for taxanes."
Quality benchmarks for Δ6,7-Baccatin III now extend beyond chemical purity to include isotopic purity assessments, catering to stable isotope labeling studies. This niche application supports cutting-edge metabolic flux analysis in cancer research—a rapidly growing field with substantial publication activity. Suppliers offering 13C-labeled Δ6,7-Baccatin III report increased inquiries from translational research institutes.
The global Δ6,7-Baccatin III market shows regional variation, with North American buyers prioritizing documentation completeness while Asian manufacturers focus on cost-effective scale-up solutions. These commercial dynamics intersect with search trends for "bulk Δ6,7-Baccatin III pricing" and "custom synthesis services," informing procurement strategies across the pharmaceutical value chain.
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